molecular formula C20H12I2N2O2 B11549813 2-iodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol

2-iodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol

Cat. No.: B11549813
M. Wt: 566.1 g/mol
InChI Key: QJIDEGKEPWMNCY-UHFFFAOYSA-N
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Description

2-iodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol is an aromatic organic compound It is a derivative of phenol, characterized by the presence of iodine atoms and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol can be achieved through several synthetic routes. One common method involves the treatment of 2-chloromercuriphenol with iodine, resulting in the formation of 2-iodophenol . This intermediate can then undergo further reactions to introduce the benzoxazole moiety and the imino group.

Another approach involves the direct iodination of phenol, which yields a mixture of 2- and 4-iodo derivatives . The desired 2-iodo derivative can be isolated and subsequently reacted with appropriate reagents to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using phenol as the starting material. The process would require careful control of reaction conditions to ensure high yield and purity of the desired product. Advanced purification techniques such as recrystallization and chromatography may be employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-iodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, chloromercuriphenol, and various nucleophiles. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include substituted phenols, benzoxazole derivatives, and various heterocyclic compounds. These products can have diverse applications in different fields of research.

Scientific Research Applications

2-iodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: It can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-iodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol exerts its effects involves interactions with molecular targets and pathways The iodine atoms and benzoxazole moiety play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-iodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol is unique due to its complex structure, which includes multiple iodine atoms and a benzoxazole moiety

Properties

Molecular Formula

C20H12I2N2O2

Molecular Weight

566.1 g/mol

IUPAC Name

2-iodo-6-[[2-(3-iodophenyl)-1,3-benzoxazol-6-yl]iminomethyl]phenol

InChI

InChI=1S/C20H12I2N2O2/c21-14-5-1-3-12(9-14)20-24-17-8-7-15(10-18(17)26-20)23-11-13-4-2-6-16(22)19(13)25/h1-11,25H

InChI Key

QJIDEGKEPWMNCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=C(C=C3)N=CC4=C(C(=CC=C4)I)O

Origin of Product

United States

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